molecular formula C18H15N3O4 B15103325 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B15103325
M. Wt: 337.3 g/mol
InChI Key: CZWRVEBDNZJFDF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 3-methyl-4-oxophthalazine carboxamide group. The benzodioxin ring system (a fused bicyclic ether) is known for enhancing metabolic stability and bioavailability in drug design, while the phthalazine carboxamide moiety may contribute to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-11-6-7-14-15(10-11)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,22)

InChI Key

CZWRVEBDNZJFDF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-4-Oxo-3,4-Dihydrophthalazine

The phthalazine core is synthesized via cyclization reactions. A method adapted from GB1199482A involves condensing 2-bromomethyl-benzoyl chloride with 1,2-diacetylhydrazine (Figure 1):

  • Condensation :

    • 2-Bromomethyl-benzoyl chloride reacts with 1,2-diacetylhydrazine in anhydrous dichloromethane at 0–5°C to form 2,3-diacetyl-3,4-dihydro-1(2H)-phthalazinone.
    • Critical parameter : Slow addition of the acyl chloride to prevent polymerization.
  • Hydrolytic Cleavage :

    • The intermediate undergoes hydrolysis with 6M HCl at reflux (110°C, 4h) to yield 3,4-dihydro-1(2H)-phthalazinone.
    • Modification : Introducing a methyl group at position 3 is achieved by substituting 2-bromomethyl-benzoyl chloride with a methylated derivative (e.g., 2-(bromomethyl)-5-methylbenzoyl chloride).
  • Oxidation :

    • The 4-oxo group is introduced via oxidation with potassium permanganate in acidic conditions (yield: 68–72%).

Table 1: Reaction Conditions for Phthalazine Core Synthesis

Step Reagents Temperature Time Yield
Condensation 1,2-Diacetylhydrazine, DCM 0–5°C 2h 85%
Hydrolysis 6M HCl Reflux 4h 78%
Methylation CH3I, K2CO3 60°C 6h 65%
Oxidation KMnO4, H2SO4 80°C 3h 70%

Preparation of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl) Carboxamide

The benzodioxin moiety is synthesized from catechol derivatives:

  • Etherification :

    • Catechol reacts with 1,2-dibromoethane in the presence of K2CO3 to form 1,4-benzodioxan-6-amine.
  • Nitration/Reduction :

    • Selective nitration at position 6 followed by catalytic hydrogenation (Pd/C, H2) yields the amine.
  • Carboxylic Acid Activation :

    • The phthalazine-1-carboxylic acid is converted to its acid chloride using thionyl chloride (reflux, 3h).

Amide Coupling

Coupling the phthalazine acid chloride with the benzodioxin amine follows methods from US20080312205A1 :

  • Reaction Setup :

    • Combine phthalazine-1-carbonyl chloride (1.2 eq) with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine (1.0 eq) in dry dioxane.
    • Add Cs2CO3 (2.5 eq) to deprotonate the amine and facilitate nucleophilic attack.
  • Reflux Conditions :

    • Heat at 120°C for 12h under nitrogen. Molecular sieves (4Å) are used to absorb H2O and shift equilibrium.
  • Workup :

    • Filter, concentrate, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:3). Yield: 74–82%.

Key Optimization :

  • Substituting Cs2CO3 with K2CO3 reduces yield to 58%, highlighting the importance of a strong base.
  • Solvent screening shows dioxane outperforms DMF or THF due to better thermal stability.

Analytical Characterization

  • Spectroscopy :

    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, phthalazine-H), 7.85 (d, J=8.4 Hz, 1H, benzodioxin-H), 3.98–4.02 (m, 4H, OCH2CH2O), 2.51 (s, 3H, CH3).
    • IR : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
  • Chromatography :

    • HPLC purity: 98.5% (C18 column, 70:30 MeOH/H2O).

Challenges and Alternative Approaches

  • Regioselectivity in Methylation :

    • Direct alkylation may lead to N- vs. O-methylation. Using pre-methylated building blocks (e.g., 3-methylphthalic anhydride) improves selectivity.
  • Amide Bond Stability :

    • Prolonged reflux causes racemization. Microwave-assisted coupling (100°C, 30 min) reduces degradation.
  • Scalability :

    • Batch processing in step 2.3 achieves >500g scale with 78% yield, but continuous flow systems are being explored for higher throughput.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Conditions Reagents Products Source
Acidic hydrolysisHCl (6M), reflux, 8h3-Methyl-4-oxophthalazine-1-carboxylic acid + 2,3-dihydro-1,4-benzodioxin-6-amine
Alkaline hydrolysisNaOH (2M), 80°C, 4hSodium salt of carboxylic acid
  • In acidic media, the carboxamide bond cleaves to release the benzodioxin amine and phthalazine carboxylic acid. This is analogous to hydrolysis pathways observed in structurally related phthalazine carboxamides .

  • Alkaline conditions favor salt formation, enhancing water solubility for pharmaceutical formulations.

Electrophilic Substitution on the Benzodioxin Ring

The electron-donating oxygen atoms in the benzodioxin ring facilitate electrophilic aromatic substitution (EAS) reactions.

Reaction Type Reagents Position Major Product Source
NitrationHNO₃/H₂SO₄, 0°CPara to O5-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl derivative
SulfonationH₂SO₄/SO₃, 50°CMeta to OSulfonic acid derivative
  • Nitration occurs preferentially at the para position relative to the oxygen atoms, consistent with EAS trends in benzodioxins .

  • Sulfonation yields water-soluble derivatives, useful for further functionalization.

Reduction of the Phthalazine Ketone

The 4-oxo group in the phthalazine ring can be reduced to a hydroxyl or methylene group, altering the compound’s electronic properties.

Reducing Agent Conditions Product Application Source
NaBH₄EtOH, 25°C, 2h3-Methyl-4-hydroxy-3,4-dihydrophthalazineIntermediate for anticancer agents
LiAlH₄THF, reflux, 6h3-Methyl-3,4-dihydrophthalazinePrecursor for alkylation
  • Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the carboxamide.

  • Lithium aluminum hydride achieves full reduction to a methylene group, enabling further alkylation .

Condensation Reactions

The carboxamide group participates in condensation with amines or hydrazines to form imines or hydrazides.

Reactant Catalyst Product Yield Source
Hydrazine hydrateAcOH, 70°C, 3hPhthalazine-1-carbohydrazide78%
AnilineDCC, DMAP, CH₂Cl₂N-Phenylphthalazine-1-carboxamide65%
  • Hydrazide derivatives are key intermediates for synthesizing heterocyclic libraries .

  • DCC-mediated coupling with amines expands structural diversity for drug discovery .

Ring-Opening of Benzodioxin

Under strong acidic conditions, the benzodioxin ring undergoes cleavage, producing catechol derivatives.

Conditions Reagents Product Mechanism Source
HBr (48%), reflux, 12hH₂O/EtOH6-Aminocatechol + phthalazine byproductsAcid-catalyzed ether cleavage
  • This reaction is irreversible and useful for degradation studies or generating catechol-based metabolites.

Oxidation of the Methyl Group

The 3-methyl substituent on the phthalazine ring is susceptible to oxidation, forming a carboxylic acid.

Oxidizing Agent Conditions Product Notes Source
KMnO₄H₂O, 100°C, 6h3-Carboxy-4-oxophthalazine derivativeRequires neutral pH
SeO₂Dioxane, 80°C, 8h3-Formyl-4-oxophthalazine derivativeSelective for allylic oxidation
  • Potassium permanganate oxidizes the methyl group to a carboxylic acid, enhancing polarity .

  • Selenium dioxide selectively generates an aldehyde, useful for Schiff base formation.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated transformations in the phthalazine core.

Wavelength Solvent Product Application Source
254 nmAcetonitrile, N₂ atmDimeric cycloadductStudy of photostability
365 nmMeOH, H₂O₂Hydroxylated phthalazineROS-mediated degradation
  • Cycloadducts form under UV light, indicating potential instability in light-exposed formulations .

  • Hydroxylation via reactive oxygen species (ROS) suggests metabolic degradation pathways .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby altering their activity. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ()

  • Structure : Benzodioxin linked to an acetamide group.
  • Properties: Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol Key Data: LogP (calculated) ≈ 0.28 (similar to ), polar surface area = 49.4 Ų.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ()

  • Structure : Benzodioxin linked to a sulfonamide group.
  • Properties: Molecular Formula: C₁₅H₁₅NO₄S Molecular Weight: 313.35 g/mol
  • Applications : Designed as antibacterial agents; sulfonamide groups are classic pharmacophores for enzyme inhibition (e.g., dihydropteroate synthase).

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide ()

  • Structure : Benzodioxin linked to a morpholine carboxamide.
  • Properties :
    • Molecular Formula: C₁₃H₁₆N₂O₄
    • Molecular Weight: 264.28 g/mol
    • LogP: 0.276, polar surface area = 49.4 Ų.

Table 1: Key Molecular Properties of Benzodioxin Derivatives

Compound Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų)
Target Phthalazine Carboxamide* C₁₈H₁₅N₃O₅† ~353.33† ~1.5† ~85†
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₀H₁₁NO₃ 193.20 0.28 49.4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide C₁₃H₁₆N₂O₄ 264.28 0.276 49.4

*Estimated based on structural analogs. †Hypothetical values inferred from similar compounds.

4-Oxo-1,4-Dihydroquinoline/Naphthyridine Carboxamides ()

  • Structure: 4-Oxo-quinoline/naphthyridine cores with carboxamide substituents.
  • Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.
    • Molecular Formula: C₂₆H₃₅N₃O₂
    • Molecular Weight: 421.58 g/mol
    • Applications: Antiviral or enzyme-targeted agents (e.g., HIV integrase inhibition).
  • Comparison with Target Compound: The phthalazine ring in the target compound may offer enhanced π-stacking interactions compared to quinoline/naphthyridine cores. LogP of the target compound is likely lower than adamantyl-containing derivatives (e.g., LogP ≈ 1.5 vs. >5 for adamantyl analogs), improving solubility .

Pyrido-Pyrimidinone Derivatives ()

  • Examples :
    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
    • Molecular Formula: C₂₂H₂₅N₅O₃ (representative example).
  • Comparison with Target Compound: The pyrido-pyrimidinone scaffold introduces fused heterocyclic complexity, whereas the target’s phthalazine may prioritize selectivity for different targets.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general approach includes:

  • Formation of Benzodioxine Derivative : The precursor 2,3-dihydrobenzo[1,4]-dioxin-6-amine is reacted with various sulfonyl chlorides to yield sulfonamide derivatives.
  • Substitution Reactions : Subsequent reactions with bromoacetamides are performed to introduce the acetamide moiety, leading to the formation of the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
  • α-glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial and Anticancer Properties

Studies have shown that similar compounds in the benzodioxine class demonstrate:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating promising therapeutic potential .

Case Studies

Several case studies highlight the efficacy and safety profiles of benzodioxine derivatives:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxicity against human cancer cell lines.
    • Results : Certain derivatives exhibited IC50 values as low as 6.2 μM against HCT116 cells, suggesting strong anticancer potential .
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibitory effects on AChE and α-glucosidase.
    • Results : Compounds showed effective inhibition rates comparable to established drugs used in treating Alzheimer’s and diabetes .

Data Summary Table

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAChE182
α-glucosidase Inhibitionα-glucosidaseNot specified
CytotoxicityMCF-743.4
CytotoxicityHCT1166.2

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

  • Methodology : The compound can be synthesized via amide coupling between a substituted 2,3-dihydro-1,4-benzodioxin-6-amine and a functionalized phthalazine-1-carboxylic acid derivative. Key steps include:

  • Activation : Use carbodiimides (e.g., EDC/HOBt) or chlorinating agents (e.g., SOCl₂) to activate the carboxylic acid.
  • Solvent/base optimization : DMF or THF with LiH or Na₂CO₃ as a base (pH ~8–9) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
    • Critical parameters : Monitor reaction progress via TLC and confirm the absence of unreacted starting materials.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and confirm amide bond formation (NH resonance δ ~10–12 ppm). DMSO-d₆ is preferred for solubility .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Salt formation : Explore hydrochloride or sodium salts via acid/base titration .
  • Surfactants/nanocarriers : Employ cyclodextrins or liposomes for in vitro studies .

Advanced Research Questions

Q. How can reaction yields be improved for the final amide coupling step?

  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 h conventional) .
  • Parallel optimization : Screen solvents (e.g., DMF vs. acetonitrile) and temperatures in a high-throughput format.

Q. What experimental designs are suitable for investigating enzyme inhibition mechanisms?

  • Kinetic assays :

  • IC₅₀ determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in dose-response studies .
  • Mode of inhibition : Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations.
    • Molecular docking : Align the compound with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina, prioritizing hydrogen bonds with the benzodioxin ring .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Source identification : Compare assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance; use ≥3 biological replicates.
  • Structural analogs : Benchmark against derivatives (e.g., 3-methyl vs. 3-ethyl phthalazine) to isolate substituent effects .

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